8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H22ClN5O2 and its molecular weight is 435.91. The purity is usually 95%.
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Biological Activity
8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C23H22ClN5O2
- Molecular Weight : 435.9061 g/mol
- CAS Number : 919032-10-3
- SMILES Notation : ClCCn1c2nc3c(n2c(c1C)C)c(=O)n(c(=O)n3C)Cc1cccc2c1cccc2
Antidepressant and Anxiolytic Effects
Recent studies have indicated that derivatives of imidazo[2,1-f]purine compounds exhibit significant antidepressant and anxiolytic properties. In particular, a related compound demonstrated promising results in the forced swim test (FST) in mice, suggesting its potential as an antidepressant agent. This compound showed greater potency in evoking antianxiety effects compared to diazepam, a standard anxiolytic drug .
Mechanism of Action :
The antidepressant activity is attributed to the compound's ability to interact with serotonin receptors (5-HT1A and 5-HT7) and inhibit phosphodiesterase enzymes (PDE4B and PDE10A). This dual action may enhance serotonin signaling pathways while modulating cyclic nucleotide levels within the brain .
Lipophilicity and Metabolic Stability
The lipophilicity and metabolic stability of the compound were evaluated using micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM). These parameters are crucial for predicting the pharmacokinetic behavior of the drug in vivo. A favorable lipophilicity profile suggests good membrane permeability, which is essential for effective drug action .
Study 1: Evaluation of Antidepressant Properties
In a controlled study involving various imidazo[2,1-f]purine derivatives, researchers synthesized and tested several compounds for their affinity towards serotonin receptors. The selected compound exhibited a high binding affinity and was effective in reducing depressive behaviors in animal models. The study concluded that modifications in the chemical structure significantly influence biological activity .
Study 2: Anxiolytic Activity Assessment
Another research effort focused on assessing the anxiolytic properties of the compound through behavioral tests in rodents. The results indicated that doses as low as 2.5 mg/kg produced significant anxiolytic effects compared to control groups. The findings support the potential use of this compound as a therapeutic agent for anxiety disorders .
Data Table: Summary of Biological Activities
Properties
CAS No. |
919032-10-3 |
---|---|
Molecular Formula |
C23H22ClN5O2 |
Molecular Weight |
435.91 |
IUPAC Name |
6-(2-chloroethyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H22ClN5O2/c1-14-15(2)29-19-20(25-22(29)27(14)12-11-24)26(3)23(31)28(21(19)30)13-17-9-6-8-16-7-4-5-10-18(16)17/h4-10H,11-13H2,1-3H3 |
InChI Key |
RWTPHKCWQUKJGC-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=C(N=C2N1CCCl)N(C(=O)N(C3=O)CC4=CC=CC5=CC=CC=C54)C)C |
solubility |
not available |
Origin of Product |
United States |
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